molecular formula C5H7N3S B3091970 1-methyl-1H-Pyrazole-3-carbothioamide CAS No. 1221278-28-9

1-methyl-1H-Pyrazole-3-carbothioamide

Cat. No.: B3091970
CAS No.: 1221278-28-9
M. Wt: 141.20
InChI Key: CKQSVYHNXHVJIH-UHFFFAOYSA-N
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Description

1-methyl-1H-Pyrazole-3-carbothioamide (CAS 1221278-28-9) is a heterocyclic building block of interest in medicinal chemistry research. This compound, with the molecular formula C 5 H 7 N 3 S and a molecular weight of 141.19 g/mol, is supplied with a purity of ≥95% . Its core structure features a pyrazole ring, a scaffold renowned for its diverse pharmacological profiles. Scientific literature highlights the significant research into pyrazole-3-carboxamide derivatives, which have demonstrated potent biological activities. These analogues have been investigated as antimicrobial agents, showing efficacy against various bacterial and fungal strains . Furthermore, such derivatives have been identified as inhibitors of specific fungal mitochondrial pathways, targeting complexes II and IV (succinate dehydrogenase and cytochrome oxidase) and disrupting cellular respiration . In oncology research, closely related 1H-pyrazole-3-carboxamide compounds have exhibited promising antiproliferative effects against cancer cell lines. Studies suggest that these compounds can act through DNA-binding interactions, specifically binding to the minor groove, which may disrupt replication and lead to cancer cell death . The carbothioamide (C=S) moiety present in this compound may offer distinct electronic and binding properties compared to carboxamide (C=O) analogues, potentially leading to unique interactions with biological targets. This product is categorized as a dangerous good . It is intended for research and further manufacturing use only. It is strictly not for direct human, veterinary, or household use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpyrazole-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-8-3-2-4(7-8)5(6)9/h2-3H,1H3,(H2,6,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQSVYHNXHVJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Methyl 1h Pyrazole 3 Carbothioamide and Its Structural Analogues

Established Synthetic Pathways for Pyrazole-1-carbothioamides

The synthesis of pyrazole-1-carbothioamides can be achieved through several reliable methods, which often begin with open-chain precursors or leverage multicomponent reactions for efficiency.

A prevalent and classical method for synthesizing 4,5-dihydro-1H-pyrazole-1-carbothioamides (pyrazoline carbothioamides) involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with thiosemicarbazide (B42300). researchgate.netijirt.org This reaction proceeds via an initial Michael addition of the hydrazine (B178648) nitrogen of thiosemicarbazide to the β-carbon of the chalcone (B49325), followed by intramolecular cyclization and dehydration to yield the pyrazoline ring. nih.gov The reaction is typically catalyzed by an acid or a base. acs.orgresearchgate.net For instance, a base-catalyzed cyclocondensation of various chalcones with thiosemicarbazide in ethanol (B145695) can produce the target molecules in good yields. researchgate.net Similarly, using glacial acetic acid as both a solvent and catalyst facilitates the reflux reaction between chalcone analogues and thiosemicarbazide to form the corresponding pyrazoline-1-carbothioamides. acs.orgnih.gov The resulting pyrazolines can subsequently be oxidized to the aromatic pyrazole (B372694) if desired. mdpi.comorganic-chemistry.org

Chalcone PrecursorReagentConditionsProductYield (%)Reference(s)
1-(Furan-2-yl)-3-phenylprop-2-en-1-oneThiosemicarbazide HCl, KOHEthanol, Reflux, 6-8h3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamideGood researchgate.netresearchgate.net
1-Phenyl-3-(4-(dimethylamino)phenyl)prop-2-en-1-oneThiosemicarbazideGlacial Acetic Acid, Reflux, 4-6h3-Phenyl-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide80 acs.orgnih.gov
1-(4-Chlorophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-oneHydrazinecarbothioamide HCl, Amberlyst-15Room Temperature3-(4-Chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideHigh nanobioletters.com
1,3-Diphenylprop-2-en-1-onePhenylhydrazine (B124118), Glacial Acetic AcidReflux1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole- ijirt.org

Multicomponent reactions (MCRs) have emerged as a powerful tool in synthetic chemistry, offering significant advantages such as high atom economy, operational simplicity, and the ability to generate complex molecules in a single step. ut.ac.irrsc.org Several one-pot MCRs have been developed for the synthesis of pyrazole-1-carbothioamides.

A notable example is the three-component reaction involving hydrazine hydrate, arylidene malononitrile, and an isothiocyanate. biointerfaceresearch.com This reaction, catalyzed by HAp/ZnCl2 nano-flakes, proceeds efficiently at 60-70°C under solvent-free conditions to afford 5-amino-3-aryl-4-cyano-N-substituted-1H-pyrazole-1-carbothioamides in high yields (80-90%) within short reaction times (30-40 min). biointerfaceresearch.com The use of heterogeneous catalysts is advantageous as it simplifies product purification and allows for catalyst recycling. bohrium.com Green chemistry principles are often incorporated into these syntheses, for instance, by using water as a solvent or employing environmentally benign catalysts like preheated fly-ash for the synthesis of related pyrazole systems. ut.ac.irlongdom.org

ComponentsCatalystConditionsProduct TypeYield (%)Reference(s)
Hydrazine hydrate, Arylidene malononitrile, IsothiocyanateHAp/ZnCl2 nano-flakes60-70°C, Solvent-free5-Amino-4-cyano-1H-pyrazole-1-carbothioamide80-90 biointerfaceresearch.com
Aldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate (B1235776)Preheated Fly-AshWater, 70-80°CDihydropyrano[2,3-c]pyrazole90-95 ut.ac.ir
Enaminone, Benzaldehyde, Hydrazine-HClAmmonium acetateWater1-H-pyrazole- longdom.org
Aromatic aldehyde, Malononitrile, Phenyl hydrazineSulfonated Polyvinyl Alcohol (SPVA)Ambient temperature, Solvent-freePyrazole-4-carbonitrile89 bohrium.com

Pyrazolones, specifically 1H-pyrazol-5(4H)-ones, are versatile intermediates in heterocyclic synthesis. nih.govorientjchem.org They are readily prepared through the condensation of β-ketoesters, such as ethyl acetoacetate, with hydrazines. nih.gov While the direct conversion of a pyrazolone (B3327878) to a pyrazole-1-carbothioamide is less common, these intermediates can be strategically manipulated. For instance, a pyrazolone can undergo various reactions at its C4 position or be converted into a pyrazole, which can then be functionalized. The synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol from ethyl acetoacetate and phenylhydrazine using a nano-ZnO catalyst is an efficient route to this key intermediate. nih.gov Subsequent chemical transformations could then be employed to introduce the desired carbothioamide functionality at the N-1 position.

Targeted Synthesis of 1-methyl-1H-Pyrazole-3-carbothioamide

While direct literature on the synthesis of this compound is sparse, a targeted synthesis can be proposed based on established methodologies for analogous structures. A highly plausible and efficient route involves a multicomponent reaction starting from a pyrazole-3-carbaldehyde precursor.

The synthesis could begin with the formation of 1-methyl-1H-pyrazole. This can be achieved by the reaction of 1,1,3,3-tetramethoxypropane (B13500) with methylhydrazine. The resulting 1-methyl-1H-pyrazole can then be formylated at the C3 position, for example, through a Vilsmeier-Haack reaction.

The key step is the conversion of the resulting 1-methyl-1H-pyrazole-3-carbaldehyde to the target thioamide. A metal-free and catalyst-free method has been reported for the synthesis of pyrazole-conjugated thioamides, which involves heating a mixture of a pyrazole-3-carbaldehyde, a secondary amine, and elemental sulfur in a solvent like DMF. beilstein-journals.org To obtain the primary carbothioamide (where the thioamide nitrogen is unsubstituted), this reaction could be adapted using a source of ammonia. This approach provides a direct and efficient pathway to the target compound.

Diversification Strategies for this compound Derivatives

Creating libraries of structurally related compounds is crucial for drug discovery and materials science. Diversification of the this compound scaffold can be achieved through chemical modifications of either the pyrazole ring or the carbothioamide moiety.

The pyrazole ring is amenable to various functionalization reactions, primarily at the C4 and C5 positions. Modern synthetic methods, such as transition-metal-catalyzed C-H functionalization, provide a direct route to introduce new C-C and C-heteroatom bonds onto the pyrazole core without the need for pre-functionalized starting materials. rsc.org This allows for the installation of aryl, alkyl, and other functional groups with high regioselectivity. Another strategy is electrophilic substitution; for instance, 4-unsubstituted pyrazoles can undergo efficient thio- or selenocyanation at the C4 position using reagents like NH4SCN or KSeCN mediated by a hypervalent iodine oxidant. beilstein-journals.org

The carbothioamide group also offers multiple handles for chemical modification. The thioamide nitrogen can be acylated or alkylated to introduce further diversity. For example, N-acetyl-3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide serves as a versatile precursor for the synthesis of various other heterocyclic systems by leveraging the reactivity of the N-acetylcarbothioamide group. researchgate.net

Starting MaterialReagent(s)/CatalystReaction TypeProduct TypeReference(s)
PyrazoleVarious (e.g., Aryl halides, Alkenes) / Transition Metal Catalyst (e.g., Pd, Rh, Ru)C-H FunctionalizationC4- or C5-Substituted Pyrazole rsc.org
4-Unsubstituted PyrazoleNH4SCN, PhICl2Electrophilic Thiocyanation4-Thiocyanato-pyrazole beilstein-journals.org
Pyrazole-1-carbothioamideAlkyl Halide, BaseN-AlkylationN-Alkyl-pyrazole-1-carbothioamide researchgate.net
Pyrazole-3-carbaldehydeSecondary Amine, Elemental SulfurThioamidationN,N-Disubstituted pyrazole-3-carbothioamide beilstein-journals.org

Hybrid Molecular Scaffolds Incorporating Pyrazole-Carbothioamide Structures

Hybrid molecular scaffolds are compounds that combine two or more different pharmacophores into a single molecule. This approach is a common strategy in drug design to develop novel molecules with potentially enhanced or multi-target activity. The pyrazole-carbothioamide moiety is a valuable building block for creating such hybrids.

A prevalent method for synthesizing hybrid structures based on a pyrazole-1-carbothioamide core involves the cyclocondensation of α,β-unsaturated ketones, commonly known as chalcones, with thiosemicarbazide. nih.govresearchgate.net This reaction typically proceeds by heating the reactants in a suitable solvent like glacial acetic acid. nih.gov The chalcones themselves are synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone, allowing for a wide variety of substituents to be introduced on the resulting pyrazole scaffold. This modularity enables the creation of diverse molecular hybrids where different aryl or heterocyclic rings are attached at the 3- and 5-positions of the pyrazoline ring, which is subsequently aromatized or used as is. acs.org

Another versatile and metal-free approach allows for the synthesis of pyrazole-tethered thioamides, including those linked at the C-3 position, which are structurally very similar to the target compound. This method utilizes a three-component reaction involving a pyrazole carbaldehyde, a secondary amine, and elemental sulfur. beilstein-journals.org This operationally simple, one-pot synthesis provides a direct way to attach a carbothioamide group to a pre-existing pyrazole ring, offering broad substrate scope for creating hybrid molecules. beilstein-journals.org

Furthermore, hybrid molecules have been constructed by linking the pyrazole-carbothioamide scaffold to other heterocyclic systems. For instance, a dihydro-1H-pyrazole-1-carbothioamide intermediate can be reacted with reagents like ethyl-3-bromo-2-oxopropanoate to yield pyrazolyl-thiazole hybrids. researchgate.net This demonstrates how the initial pyrazole-carbothioamide product can serve as an intermediate for further elaboration into more complex, fused, or linked hybrid systems. While many examples focus on the pyrazole-1-carbothioamide isomer, the synthesis of 1H-pyrazole-3-carboxamide derivatives has also been reported, indicating that functionalization at the 3-position is a viable strategy for creating analogous carbothioamide hybrids. nih.gov

Nucleoside Derivative Synthesis

Nucleoside derivatives, which consist of a nucleobase linked to a sugar moiety, are fundamental in antiviral and anticancer research. The synthesis of nucleosides incorporating a pyrazole-carbothioamide base is a specialized area of medicinal chemistry. While direct synthesis of this compound nucleosides is not widely documented, methods for analogous structures provide a clear pathway.

The general synthesis of pyrazole nucleosides often involves the glycosylation of a pre-formed pyrazole heterocycle. nih.gov This can be achieved by reacting a silylated pyrazole base with a protected sugar derivative, such as 1-β-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, which yields the corresponding protected nucleoside. nih.gov

A direct and relevant synthetic route to a pyrazole-carbothioamide nucleoside has been demonstrated for a structural analogue. The synthesis of 1-(β-D-ribofuranosyl)pyrazole-4-thiocarboxamide was achieved from its corresponding carboxamide precursor. researchgate.net In this reported method, the pyrazole-4-carboxamide nucleoside was treated with hydrogen sulfide (B99878) in pyridine. researchgate.net This reaction effectively converts the carbonyl group of the amide into a thiocarbonyl group, yielding the desired thiocarboxamide nucleoside. This thionation reaction is a standard procedure for converting amides to thioamides and is a key step for accessing these specific nucleoside derivatives.

While the literature on pyrazole-carbothioamide nucleosides is not extensive, the existence of studies on "pyrazole-1-carbothioamide nucleosides" confirms that this class of compounds has been synthesized and evaluated for biological activity, such as cytotoxicity. researchgate.net The synthesis of pyrazole C-nucleosides, where the sugar is attached via a C-C bond instead of a C-N bond, represents another important class of pyrazole-based nucleoside analogues. researchgate.netresearchgate.net These varied synthetic strategies highlight the chemical tractability for creating diverse pyrazole-based nucleosides for biological evaluation. nih.gov

Theoretical and Computational Chemistry Approaches to 1 Methyl 1h Pyrazole 3 Carbothioamide

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to investigating the intrinsic properties of 1-methyl-1H-pyrazole-3-carbothioamide. By solving approximations of the Schrödinger equation, these methods can determine the molecule's stable conformations, electronic energies, and various other physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method for studying pyrazole (B372694) derivatives due to its favorable balance between accuracy and computational cost. tandfonline.com DFT calculations are employed to optimize the molecular geometry, determining bond lengths, bond angles, and dihedral angles of the molecule in its ground state. tandfonline.com For instance, studies on related pyrazole-carbothioamide structures often utilize the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) to achieve reliable geometric parameters that are in good agreement with experimental data from X-ray crystallography. tandfonline.comnih.gov

These calculations are also used to determine thermodynamic properties and to understand the electronic structure, which is crucial for predicting the molecule's reactivity and stability. nih.gov

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by solving the Hartree-Fock equations without empirical parameters. These methods are computationally more demanding than DFT but can provide more accurate results for electron correlation effects. In the study of pyrazole and its substituted derivatives, MP2 calculations with basis sets like 6-31G(d,p) have been used to investigate molecular structures and energies. researchgate.net Such high-level calculations serve as a benchmark to validate the results obtained from more computationally efficient methods like DFT.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. pku.edu.cnyoutube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a significant parameter for determining molecular stability and reactivity. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. For pyrazole derivatives, FMO analysis helps predict the most likely sites for electrophilic and nucleophilic attacks. researchgate.netresearchgate.net

Below is a table of representative FMO data for a related pyrazole derivative, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, calculated using different functionals.

ParameterPBE (eV)B3LYP (eV)
EHOMO-5.79-6.44
ELUMO-1.71-1.98
Energy Gap (ΔE)4.084.46
Data derived from theoretical studies on a related pyrazole derivative. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. researchgate.net It helps identify the regions that are rich or deficient in electrons, which is essential for predicting how the molecule will interact with other chemical species, including biological receptors. nih.gov

In an MEP map, regions of negative potential (typically colored red or yellow) correspond to areas with an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. nih.gov For pyrazole-carbothioamide structures, MEP analysis can pinpoint the electronegative nitrogen and sulfur atoms as potential sites for hydrogen bonding and other intermolecular interactions. researchgate.net

Theoretical calculations are highly effective in predicting spectroscopic properties, which aids in the interpretation of experimental data.

Vibrational Frequencies: DFT methods, such as B3LYP, are commonly used to calculate the infrared (IR) and Raman vibrational frequencies of pyrazole derivatives. derpharmachemica.com The calculated frequencies, after applying a suitable scaling factor, generally show good agreement with experimental spectra, helping to assign specific vibrational modes to the observed absorption bands. derpharmachemica.com For example, theoretical calculations can distinguish between the stretching and bending vibrations of C-H, N-H, C=N, and C=S bonds within the this compound structure. iu.edu.sa

Chemical Shifts: The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, is employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netjocpr.com Theoretical chemical shifts are calculated relative to a standard reference (e.g., Tetramethylsilane) and are compared with experimental NMR data to confirm the molecular structure. researchgate.netresearchgate.net This predictive capability is invaluable for structural elucidation and for understanding how substituents affect the electronic environment of different nuclei. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ej-chem.org For 1H-pyrazole-1-carbothioamide derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for their activity as inhibitors of specific enzymes, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.orgnih.gov

In a typical QSAR study, various molecular descriptors (e.g., topological, electronic, steric) are calculated for a set of related compounds. medicalresearchjournal.org Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that relates these descriptors to the observed biological activity (e.g., pIC₅₀). acs.org

A successful QSAR model can:

Identify the key molecular features that enhance or diminish biological activity. nih.gov

Predict the activity of newly designed, unsynthesized compounds. acs.org

Guide the rational design of more potent analogues of this compound.

For instance, studies on 1H-pyrazole-1-carbothioamide derivatives have shown that adjacency and distance matrix descriptors can significantly influence their EGFR kinase inhibitory activity. acs.orgnih.gov 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide further insights by mapping the steric and electrostatic fields around the molecules, highlighting regions where modifications could improve potency. researchgate.net

2D-QSAR Studies for Biological Activity Prediction

Two-dimensional Quantitative Structure-Activity Relationship (2D-QSAR) studies are pivotal in correlating the structural or physicochemical properties of a series of compounds with their biological activity. For the pyrazole-carbothioamide scaffold, 2D-QSAR models have been successfully developed to predict their efficacy as inhibitors of specific biological targets, such as the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govacs.org

In a notable study on a series of 1H-pyrazole-1-carbothioamide derivatives, researchers developed 2D-QSAR models using methods like stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS). nih.govacs.org These models mathematically link various 2D descriptors—numerical values representing aspects of a molecule's topology and physicochemical properties—to the observed inhibitory activity (expressed as pIC50). The results indicated that the biological activity of these pyrazole-carbothioamide derivatives was significantly influenced by adjacency and distance matrix descriptors, which describe the connectivity and spatial arrangement of atoms within the molecule. nih.gov

These models serve as predictive tools, allowing researchers to estimate the biological activity of newly designed, unsynthesized compounds based solely on their chemical structure. acs.org This predictive capability accelerates the identification of potent drug candidates by prioritizing the synthesis of compounds with the most promising profiles. nih.gov

Statistical Validation and Applicability Domain Assessment

The reliability of a QSAR model is paramount. Therefore, rigorous statistical validation is essential to ensure the model is robust, stable, and predictive. For QSAR models of pyrazole-carbothioamide derivatives, validation is typically performed using both internal and external methods. nih.gov

Internal validation techniques like leave-one-out (LOO) cross-validation are used to assess the model's internal consistency and predictive power. nih.gov External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in the model's development. A high correlation between the predicted and actual activities for the test set confirms the model's real-world predictive utility.

Furthermore, defining the model's Applicability Domain (AD) is a critical step. nih.gov The AD represents the chemical space within which the model can make reliable predictions. This is often visualized using a Williams plot, which graphs standardized residuals versus leverage values for each compound. Compounds that fall within a defined boundary on this plot are considered to be within the applicability domain. This assessment prevents the model from being used to make predictions for compounds that are structurally too different from the training set, thereby avoiding unreliable extrapolations. nih.gov Models are often improved by identifying and removing outlier compounds that fall outside this domain. nih.gov

Table 1: Statistical Validation Parameters for a 2D-QSAR Model of Pyrazole-Carbothioamide Derivatives
ParameterValueDescription
r² (Correlation Coefficient)0.904Indicates a strong correlation between the descriptors and the biological activity for the training set.
q² (Cross-validated r²)0.884A measure of the model's internal predictive ability, obtained through leave-one-out cross-validation.
r²_pred (Predictive r² for Test Set)0.874Measures the model's ability to predict the activity of an external set of compounds.

Data sourced from a study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. This method is crucial for understanding how pyrazole-carbothioamide derivatives interact with their biological targets at an atomic level.

Active Site Binding Mode Analysis

Docking simulations have been instrumental in analyzing the binding modes of pyrazole-carbothioamide derivatives within the active sites of various targets, including EGFR kinase and thymidylate synthase. researchgate.netnih.gov For instance, when docked into the ATP binding site of EGFR, derivatives of this scaffold were shown to adopt a binding pose similar to known inhibitors like gefitinib. nih.gov

The simulations reveal specific, crucial interactions with amino acid residues in the active site. Common interactions include:

Hydrogen Bonds: The carbothioamide group and pyrazole nitrogen atoms frequently act as hydrogen bond donors or acceptors. For example, interactions with the hinge region residue Met793 in EGFR are often observed, which is a critical anchor point for many kinase inhibitors. nih.gov

Hydrophobic Interactions: Phenyl rings and other aromatic substituents on the pyrazole core often engage in hydrophobic and π-π stacking interactions with nonpolar residues within the binding pocket, enhancing binding affinity. researchgate.net

In a study involving pyrazole-1-carbothioamide nucleosides targeting thymidylate synthase, docking revealed key hydrogen bonds between the sugar moieties of the ligands and residues such as Asp218, Gly221, and Tyr258. researchgate.net

Prediction of Binding Affinities and Energetics

A primary output of molecular docking is a scoring function that estimates the binding affinity between the ligand and its target. This score, often expressed in energy units (e.g., kcal/mol), helps to rank different compounds and predict their potential potency. Lower (more negative) scores generally indicate stronger binding.

Studies on pyrazole-carbothioamide derivatives have used these scores to compare their binding potential against known reference drugs. researchgate.netnih.gov In addition to the docking score, the inhibition constant (Ki) can also be calculated, providing another measure of binding affinity. These predictions help prioritize which novel compounds should be synthesized and tested experimentally. researchgate.net

Table 2: Predicted Binding Affinities for Pyrazole-Carbothioamide Derivatives Against Thymidylate Synthase
CompoundDocking Score (kcal/mol)Predicted Ki (µM)
Derivative 3b-10.450.08
Derivative 4b-10.980.04
Raltitrexed (Reference)-11.550.02

Data sourced from a docking study of pyrazole-1-carbothioamide nucleosides. researchgate.net

Elucidation of Molecular Recognition Principles

By analyzing the results of multiple docking simulations across a series of related compounds, researchers can elucidate the key principles of molecular recognition. For the pyrazole-carbothioamide scaffold, these principles include:

The Role of the Core Scaffold: The pyrazole ring and the attached carbothioamide group form the fundamental framework that correctly positions the key interacting functional groups within the target's active site.

Importance of Hydrogen Bonding: The ability of the N-H and C=S groups in the carbothioamide moiety to form strong hydrogen bonds is often a determining factor for potent biological activity.

Contribution of Substituents: The nature and position of substituents on the pyrazole ring and any attached phenyl groups are critical for optimizing interactions. These substituents can fill specific hydrophobic pockets, form additional hydrogen bonds, or sterically guide the molecule into an optimal binding conformation. These insights are essential for rational drug design, allowing for the targeted modification of the scaffold to improve affinity and selectivity. nih.gov

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model can be generated based on the structure of a known active ligand in its bound conformation or from a set of diverse active molecules. mdpi.com

For a compound like this compound, a pharmacophore model would typically include features such as:

An aromatic ring feature for the pyrazole core.

Hydrogen bond donor and acceptor features from the carbothioamide group.

A hydrophobic feature if there are lipophilic substituents.

Once a reliable pharmacophore model is developed, it can be used as a 3D query for virtual screening . nih.govmdpi.com In this process, large digital libraries containing millions of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. The compounds that fit the model (the "hits") are then selected for further computational analysis, such as molecular docking, to refine the list of potential candidates before they are synthesized and tested in the laboratory. nih.gov This approach significantly streamlines the drug discovery process by rapidly identifying novel and diverse chemical scaffolds with a high probability of being active against the target of interest. nih.gov

Biological Activity Profiling and Mechanistic Investigations of 1 Methyl 1h Pyrazole 3 Carbothioamide Analogues

Antimicrobial Research Endeavors

Analogues of 1-methyl-1H-pyrazole-3-carbothioamide have been the subject of extensive research to determine their efficacy against various microbial pathogens. These studies have unveiled significant antifungal and antibacterial properties, highlighting the potential of this chemical scaffold in the development of new antimicrobial agents.

Antifungal Activity Studies (In Vitro Assays)

In the search for novel antifungal agents, pyrazole (B372694) carbothioamide derivatives have demonstrated promising activity against a range of fungal species. nanobioletters.com In vitro assays are crucial in determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

One study reported the synthesis of N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives and their subsequent evaluation for antifungal properties. nanobioletters.com Notably, compounds 5b and 5c from this series, identified as 5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide respectively, exhibited excellent inhibition against Aspergillus niger and Aspergillus flavus. nanobioletters.com The MIC values for these compounds were found to be as low as 15 µg/mL and 20 µg/mL against A. niger, and 20 µg/mL and 15 µg/mL against A. flavus, respectively. nanobioletters.com Other derivatives in the same series, such as 5a, 5d, and 5f, also showed good activity against these fungal strains with MIC values ranging from 25 to 30 µg/mL. nanobioletters.com

Further research into pyrazoline carbothioamides bearing a furan (B31954) moiety also revealed moderate to excellent antifungal activity. researchgate.net Specifically, compounds with methoxy (B1213986) and bromo substitutions demonstrated superior efficacy compared to the standard antifungal agents used in the study. researchgate.net The antifungal activity of these synthesized compounds was evaluated against Aspergillus niger, Aspergillus flavus, and Fusarium oxysporium. researchgate.net

Additionally, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi. nih.gov Many of these compounds displayed a spectrum of activity from moderate to excellent. nih.gov

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5b)Aspergillus niger20 nanobioletters.com
5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5b)Aspergillus flavus15 nanobioletters.com
3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5c)Aspergillus niger15 nanobioletters.com
3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (5c)Aspergillus flavus20 nanobioletters.com
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a)Aspergillus niger25 nanobioletters.com
5-(4-(dimethylamino)phenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a)Aspergillus flavus25 nanobioletters.com

Antibacterial Activity Studies (In Vitro Assays)

Analogues of this compound have also been investigated for their potential as antibacterial agents. In vitro studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria.

A study on 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazole derivatives demonstrated their activity against Gram-negative species such as Klebsiella pneumoniae and Acinetobacter baumannii, with a reported MIC of 1024 μg/mL. nih.gov These compounds, however, did not show activity against the Gram-positive bacteria Staphylococcus aureus and Staphylococcus epidermidis at the tested concentrations. nih.gov

In another study, N,N-dimethylaminophenyl substituted pyrazole carbothioamide derivatives were assessed for their antibacterial properties. nanobioletters.com Compound 5a from this series was found to be potent against the tested bacterial species. nanobioletters.com Furthermore, compounds 5b and 5c exhibited excellent inhibitory activity against the tested fungi and bacteria. nanobioletters.com

Research on a series of novel pyrazole and pyranopyrazole derivatives revealed that most of the tested compounds showed moderate to high antibacterial activity against pathogenic strains including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Bacillus subtilis. ekb.eg

Additionally, N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamide demonstrated significant in vitro activity against both planktonic cells and biofilm-forming cells of Haemophilus parainfluenzae and Haemophilus influenzae. nih.gov The MIC values for this compound against planktonic H. parainfluenzae ranged from 0.49–31.25 μg/mL and against H. influenzae from 0.24–31.25 μg/mL. nih.gov

Compound/Derivative SeriesBacterial SpeciesActivity/MIC (µg/mL)Reference
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesKlebsiella pneumoniae1024 nih.gov
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazolesAcinetobacter baumannii1024 nih.gov
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideHaemophilus parainfluenzae (planktonic)0.49–31.25 nih.gov
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideHaemophilus influenzae (planktonic)0.24–31.25 nih.gov
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideHaemophilus parainfluenzae (biofilm)0.24–31.25 (MBIC) nih.gov
N-ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole-1-carbothioamideHaemophilus influenzae (biofilm)0.49 to ≥31.25 (MBIC) nih.gov

Anticancer Research Applications

The pyrazole carbothioamide scaffold has emerged as a promising framework in the design of novel anticancer agents. Researchers have explored the cytotoxic effects of these compounds against various cancer cell lines and investigated their mechanisms of action, including enzyme inhibition and apoptosis induction.

In Vitro Cytotoxicity Against Human Cancer Cell Lines (e.g., MCF-7, HepG2, HCT-116)

The cytotoxic potential of this compound analogues has been evaluated against several human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

In a study on pyrazole-1-carbothioamide nucleosides, several derivatives displayed significant cytotoxic effects. biointerfaceresearch.com Compound 4b, in particular, showed the highest cytotoxicity with IC50 values of 8.5±0.72 µg/mL against MCF-7, 9.4±0.84 µg/mL against HepG2, and 11.7±0.89 µg/mL against HCT-116 cells. biointerfaceresearch.com These values are comparable to the reference drug 5-Fluorouracil. biointerfaceresearch.com Other compounds in the series, such as 3a, 3b, and 3c, also exhibited strong cytotoxic effects with IC50 values ranging from 11.8 to 21.4 µg/mL. biointerfaceresearch.com

Another study focusing on new aryl analogs of phenylpyrazolo[3,4-d]pyrimidine also reported potent cytotoxicity against MCF-7, HCT-116, and HepG2 cell lines. researchgate.net Similarly, a series of hybrid pyrazolo[3,4-d]pyrimidine derivatives showed good activity against these three cell lines, with one derivative, 14d, being the most potent with IC50 values of 1.45 µM for MCF-7, 3.65 µM for HepG2, and 2.00 µM for HCT-116. nih.gov

CompoundMCF-7 IC50 (µg/mL)HepG2 IC50 (µg/mL)HCT-116 IC50 (µg/mL)Reference
Compound 4b (pyrazole-1-carbothioamide nucleoside)8.5 ± 0.729.4 ± 0.8411.7 ± 0.89 biointerfaceresearch.com
Compound 3a (pyrazole-1-carbothioamide nucleoside)12.5 ± 1.111.8 ± 0.9413.4 ± 1.12 biointerfaceresearch.com
Compound 3b (pyrazole-1-carbothioamide nucleoside)14.2 ± 1.2115.8 ± 1.3216.5 ± 1.35 biointerfaceresearch.com
Compound 3c (pyrazole-1-carbothioamide nucleoside)21.4 ± 1.8719.6 ± 1.5418.2 ± 1.43 biointerfaceresearch.com
Compound 14d (pyrazolo[3,4-d]pyrimidine derivative)1.45 (µM)3.65 (µM)2.00 (µM) nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition Studies

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, as its overactivation can lead to uncontrolled cell proliferation. nih.gov Several studies have investigated 1H-pyrazole-1-carbothioamide derivatives as potential EGFR kinase inhibitors.

A study by Lv et al. synthesized two series of pyrazole derivatives, 1H-pyrazole-1-carbothioamide and thiazolyl-pyrazoline, and evaluated their activity as EGFR kinase inhibitors. nih.gov The research highlighted the ability of these compounds to inhibit the kinase activity of EGFR, suggesting their potential as anticancer agents. nih.gov

Furthermore, a two-dimensional quantitative structure-activity relationship (2D-QSAR) study was conducted on a series of 1H-pyrazole-1-carbothioamide derivatives to understand the structural features influencing their EGFR inhibitory activities. nih.govresearchgate.net This study indicated that the activity of these derivatives was significantly influenced by adjacency distance matrix descriptors. nih.govresearchgate.net Based on the developed models, new compounds with high predicted potency as EGFR kinase inhibitors were designed. nih.gov

Hybrid pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their inhibitory activity against EGFR tyrosine kinase, showing good inhibitory activity with IC50 values ranging from 8.27 to 19.03 µM. nih.gov This inhibitory activity was generally consistent with their in vitro cytotoxic activity against various cancer cell lines. nih.gov

Compound SeriesTargetIC50 Range (µM)Reference
Hybrid pyrazolo[3,4-d]pyrimidine derivativesEGFR-TK8.27 - 19.03 nih.gov
Furopyridine derivatives (PD4)Wild-type EGFR0.00478 ± 0.00073 mdpi.com
Furopyridine derivatives (PD4)L858R/T790M EGFR0.09102 ± 0.00201 mdpi.com
Furopyridine derivatives (PD4)L858R/T790M/C797S EGFR0.10370 ± 0.00362 mdpi.com

Molecular Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Research has shown that pyrazole derivatives can trigger this process through various molecular mechanisms.

Studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have demonstrated their ability to act as potential inhibitors of Bcl-2, an anti-apoptotic protein. nih.govrsc.org By inhibiting Bcl-2, these compounds can promote apoptosis. Several of these derivatives were found to activate pro-apoptotic proteins such as Bax, p53, and Caspase-3. nih.govrsc.org Certain compounds in this series also induced DNA damage, as indicated by increased comet tail length in assays, suggesting they cause genotoxic stress leading to apoptosis. rsc.org

The pyrazoline core, a substructure of pyrazole, has shown potential in inducing apoptosis. nih.gov Heterocyclic analogs like 1H-pyrazole-1-carbothioamide are often used in the design of novel drugs that can trigger apoptosis. nih.govacs.org One study on pyrazole derivatives showed that a particularly active compound induced cell cycle arrest in the S phase and that the apoptosis it provoked was associated with an elevated level of reactive oxygen species (ROS) and increased caspase-3 activity. waocp.org

The collective findings suggest that this compound analogues can induce apoptosis through multiple pathways, including the modulation of the Bcl-2 family of proteins, activation of caspases, and induction of DNA damage and oxidative stress.

DNA Binding Interaction Analysis

The interaction of small molecules with DNA can be a crucial mechanism for their biological activity. While direct studies on the DNA binding of this compound are not extensively documented in publicly available research, investigations into analogous compounds provide significant insights into the potential DNA interacting capabilities of this class of molecules.

Research into novel 1H-pyrazole-3-carboxamide derivatives, which differ from the target compound by the presence of a carboxamide group instead of a carbothioamide group, has shown significant DNA binding affinity. nih.gov In one study, a series of these carboxamide derivatives were synthesized and evaluated for their interaction with calf thymus DNA (CT-DNA). nih.gov One particular compound, 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide, demonstrated the highest binding affinity with a binding constant (K) of 1.06×10(5) M(-1). nih.gov This interaction was strong enough to cause a more than 50% decrease in the emission intensity of an ethidium (B1194527) bromide-CT-DNA complex, indicating a significant alteration of the DNA conformation. nih.gov Further evidence of this interaction was observed through the compound's ability to cleave supercoiled plasmid pBR322 DNA. nih.gov These findings suggest that the pyrazole scaffold can serve as a basis for molecules that target DNA. nih.gov

Similarly, studies on carbothioamide-based pyrazoline analogues have also explored their DNA binding potential. acs.orgnih.gov These compounds, while containing a pyrazoline ring instead of a pyrazole ring, share the carbothioamide functional group. The DNA binding interaction of some of these anticancer agents with CT-DNA was investigated using various spectroscopic and electrochemical methods, which indicated a noncovalent binding mode of interaction. acs.orgnih.gov The biological activity of these compounds was attributed, at least in part, to this DNA binding. acs.orgnih.gov

While these studies focus on analogues, they collectively suggest that the pyrazole-carbothioamide scaffold has the potential for DNA interaction. The specific nature and strength of this interaction for this compound would, however, require direct experimental investigation.

Anti-inflammatory Research Perspectives

The anti-inflammatory potential of pyrazole-containing compounds has been a significant area of pharmaceutical research, leading to the development of well-known drugs. The investigation into this compound and its analogues focuses on their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Cyclooxygenase (COX) Enzyme Inhibition (e.g., COX-2)

The selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with improved gastrointestinal safety profiles compared to non-selective NSAIDs. Several studies on pyrazole analogues have demonstrated their potential as COX-2 inhibitors. nih.govmdpi.com For instance, the commercially available drug Celecoxib, which features a 1,5-diaryl pyrazole scaffold, is a potent and selective COX-2 inhibitor. nih.govnih.gov

Research on new series of 1,5-diaryl pyrazoline and 1,5-diaryl pyrazole derivatives has been conducted to explore their dual inhibitory effects on both COX-2 and 15-LOX. nih.gov In one such study, the pyrazoline derivative 3f was identified as a highly effective inhibitor with IC50 values of 1.14 µM against COX-2. nih.gov This potency was greater than that of the reference drug, celecoxib. nih.gov Furthermore, some of the synthesized pyrazole analogues exhibited a better safety profile with a lower ulcer index than celecoxib. nih.gov Docking studies have also been employed to understand the binding modes of these compounds within the active site of the COX-2 enzyme. benthamscience.com

While these findings are for analogues of this compound, they highlight the therapeutic potential of the pyrazole core in designing selective COX-2 inhibitors for the management of inflammation.

Lipoxygenase (LOX) Enzyme Inhibition (e.g., 15-LOX)

Lipoxygenases are another class of enzymes involved in the inflammatory pathway, and their inhibition presents an alternative approach to controlling inflammation. Specifically, 15-lipoxygenase (15-LOX) has emerged as a therapeutic target. tandfonline.comnih.gov

Investigations into N-substituted pyrazole-3-carboxamides, which are structurally related to the target compound, have been initiated to develop potent and selective 15-LOX-1 inhibitors. nih.gov High-throughput screening identified a 1-benzoyl substituted pyrazole-3-carboxanilide as a promising starting point for inhibitor development. nih.gov

Further research into 1,5-disubstituted pyrazole-3-carboxamines has yielded compounds with significant inhibitory activities against 5-LOX. nih.gov Several of these derivatives displayed excellent biological activities, with some exhibiting more potent 5-LOX inhibitory effects than the reference drug zileuton (B1683628) in cell-free assays. nih.gov

A study on pyrazoline carbothioamide derivatives also explored their 15-LOX inhibitory activity. tandfonline.com The results indicated that these compounds were effective inhibitors. tandfonline.com The following table summarizes the 15-LOX inhibitory activity of some pyrazoline carbothioamide derivatives:

Compound% Inhibition of 15-LOX at 100 µg/mL
6a 78.4 ± 1.3
6c 82.1 ± 1.1
6e 85.7 ± 1.5
Quercetin (Standard)89.5 ± 1.2

These findings, although not directly on this compound, underscore the potential of the pyrazole-carbothioamide scaffold in the development of LOX inhibitors.

Antidiabetic Research Investigations

The management of type 2 diabetes mellitus often involves the inhibition of carbohydrate-hydrolyzing enzymes such as alpha-glucosidase and alpha-amylase to control postprandial hyperglycemia. The pyrazole scaffold has been explored for its potential in developing inhibitors for these enzymes. nih.gov

Alpha-Glucosidase Inhibition

Research has shown that pyrazole-based heterocyclic compounds are a promising scaffold for developing α-glucosidase inhibitors. nih.gov A study on a series of pyrazolo[5,1-c] nih.govnih.govnih.govtriazole derivatives, which includes a carbothioamide functional group, investigated their antidiabetic activity. mdpi.com One of the tested compounds, 1-acetyl-6-methyl-1H-pyrazolo[5,1-c] nih.govnih.govnih.govtriazole-7-carbothioamide (12 ), was identified as the most potent inhibitor of α-glucosidase in the series. mdpi.com

The inhibitory activities of this series of compounds against α-glucosidase are presented in the table below:

Compoundα-Glucosidase Inhibition IC50 (µM)
10 120.3 ± 1.1
11 95.7 ± 0.9
12 70.2 ± 0.6
13 100.5 ± 0.8
14 80.9 ± 0.7
Acarbose (Standard)750.0 ± 1.5

These results suggest that the presence of a carbothioamide group within a pyrazole-fused heterocyclic system can contribute to significant α-glucosidase inhibitory activity.

Alpha-Amylase Inhibition

In addition to α-glucosidase, α-amylase is another key target for controlling postprandial blood glucose levels. The inhibitory potential of pyrazole derivatives against α-amylase has also been investigated.

In the same study of pyrazolo[5,1-c] nih.govnih.govnih.govtriazole derivatives, the compounds were also tested for their α-amylase inhibitory activity. mdpi.com The results are summarized in the table below:

Compoundα-Amylase Inhibition IC50 (µM)
10 110.8 ± 1.0
11 80.3 ± 0.7
12 98.4 ± 0.9
13 105.2 ± 0.9
14 75.6 ± 0.6
Acarbose (Standard)840.0 ± 1.8

Another study on novel thiazolidin-4-one derivatives containing a pyrazole moiety also demonstrated significant α-amylase inhibitory activities. nih.gov One compound, in particular, showed a remarkable inhibition of 90.04% at a concentration of 100 μg/mL. nih.gov Research on other pyrazole derivatives has also shown their potential to inhibit α-amylase, with some compounds showing up to 50% inhibition at a concentration of 75 μg/mL. ajchem-a.comajchem-a.com

These findings collectively point towards the potential of pyrazole-based structures, including those with a carbothioamide moiety, as a foundation for the development of novel antidiabetic agents through the inhibition of α-glucosidase and α-amylase.

Antioxidant Capacity Assessments

The antioxidant potential of this compound analogues is a significant area of study, with research focusing on their ability to neutralize harmful reactive oxygen species (ROS) and inhibit enzymes that produce them.

Radical Scavenging Potency (e.g., DPPH, Nitric Oxide, Superoxide (B77818) Anion Assays)

Analogues of this compound have demonstrated notable efficacy in scavenging various free radicals. Studies utilizing 2,2-diphenyl-1-picrylhydrazyl (DPPH), nitric oxide (NO), and superoxide radical scavenging assays have confirmed the antioxidant capabilities of this class of compounds. nih.gov For instance, a series of novel pyrazoline carbothioamide derivatives were synthesized and evaluated, with several compounds showing excellent radical scavenging activity across all three methods when compared to the standard, ascorbic acid. nih.gov

The structural features of these molecules play a crucial role in their antioxidant activity. The presence of a carbothioamide group (-CSNH2) and specific substitutions on the pyrazole and adjacent phenyl rings are believed to enhance their hydrogen-donating ability, which is key to neutralizing free radicals. researchgate.net Research on 3,5-disubstitutedaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives, prepared through the cyclization of chalcones with thiosemicarbazide (B42300), has also highlighted their potential as antioxidants in DPPH assays. rdd.edu.iqresearchgate.net Similarly, studies on thienyl-pyrazoles have indicated that electron-donating groups on the aromatic rings can enhance DPPH radical scavenging activities. nih.gov

One study synthesized a series of pyrazoline carbothioamide derivatives (compounds 6a-e) from chalcones and screened them for antioxidant activity. nih.gov The results, particularly for compounds 6a, 6c, and 6e, indicated potent radical scavenging abilities. nih.gov

Table 1: Radical Scavenging Activity of Selected Pyrazoline Carbothioamide Analogues Use the slider to view data for different assays.

CompoundActivity (% Inhibition)Reference

Xanthine (B1682287) Oxidase Inhibition

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, generating reactive oxygen species in the process. nih.govmdpi.com Inhibition of this enzyme is a critical strategy for treating conditions like gout and hyperuricemia. mdpi.com Various heterocyclic compounds, including pyrazole derivatives, have been investigated as non-purine inhibitors of XO. nih.govnih.gov

While direct studies on this compound are limited in the available literature, the broader class of pyrazole-containing compounds has shown significant promise. For example, 3,5-diaryl-4,5-dihydro-1H-pyrazole carbaldehydes have been studied as non-purine XO inhibitors, with some analogues showing more potent activity than the standard drug, allopurinol. nih.gov The pyrazole ring is considered a viable scaffold for designing novel XO inhibitors, often appearing in analogues of the established drug febuxostat. nih.gov The inhibitory mechanism typically involves the compound binding to the molybdenum-pterin center of the enzyme, blocking substrate access.

Exploration of Other Enzyme Inhibition Pathways

Beyond antioxidant-related enzymes, analogues of this compound have been evaluated for their inhibitory effects against enzymes implicated in cell division and neuronal signaling.

Kinesin Spindle Protein (KSP) Inhibition

Kinesin spindle protein (KSP), also known as Eg5, is a motor protein essential for forming the bipolar mitotic spindle during cell division, making it an attractive target for anticancer therapies. mdpi.com The inhibition of KSP leads to mitotic arrest and subsequent cell death in proliferating cells. mdpi.com Research has led to the discovery of 3,5-diaryl-4,5-dihydropyrazoles as potent and selective inhibitors of KSP. nih.gov

In one study, optimization of high-throughput screening hits resulted in a dihydropyrazole compound (referred to as compound 15 in the study) that acts as a potent, cell-active KSP inhibitor. This compound was shown to induce apoptosis and cause the formation of aberrant mitotic spindles in human ovarian carcinoma cells at low nanomolar concentrations. nih.gov X-ray crystallography confirmed that these pyrazole-based inhibitors bind to an allosteric pocket of the KSP enzyme, distinct from the nucleotide and microtubule binding sites. nih.gov

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Nitric oxide synthase (NOS) enzymes, including the neuronal isoform (nNOS), catalyze the production of nitric oxide, a key signaling molecule. Overproduction of NO by nNOS is implicated in various neurological disorders. Consequently, selective inhibitors of nNOS are of significant therapeutic interest.

Studies have identified 1H-pyrazole-1-carboxamidine and its analogues as potent inhibitors of NOS isoforms. nih.govnih.gov While the parent compound, 1H-pyrazole-1-carboxamidine HCl (PCA), inhibits nNOS, inducible NOS (iNOS), and endothelial NOS (eNOS) with similar potency (IC50 = 0.2 µM), substitutions on the pyrazole ring can introduce selectivity. nih.gov For example, 1H-pyrazole-N-(3-aminomethylanilino)-1-carboxamidine was found to be a selective inhibitor of nNOS, exhibiting a 100-fold selectivity for nNOS over eNOS with a Ki value of 2 µM. nih.gov These compounds are believed to act as competitive inhibitors with respect to the substrate, L-arginine. nih.gov

Table 2: Inhibition of nNOS by Pyrazole Analogues

Compound Inhibition Constant (Ki or IC50) Selectivity Profile Reference
1H-Pyrazole-1-carboxamidine HCl (PCA) IC50 = 0.2 µM Non-selective for NOS isoforms nih.gov

Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis and repair. mdpi.com The inhibition of TS is a well-established mechanism for cancer chemotherapy. While research directly linking this compound analogues to TS inhibition is not prominent, related azole heterocycles have been explored for this purpose. For instance, hybrids containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties have been synthesized and shown to inhibit the TS enzyme, with some compounds demonstrating greater potency than the standard drug pemetrexed. mdpi.com This suggests that five-membered nitrogen-containing heterocyclic rings, such as pyrazole, represent a promising structural foundation for the development of novel TS inhibitors.

Monoamine Oxidase (MAO) Inhibition

A significant area of research for pyrazole carbothioamide analogues has been their interaction with monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Various studies have synthesized and evaluated series of these compounds for their ability to inhibit the two isoforms of this enzyme, MAO-A and MAO-B.

A novel series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated high activity against both MAO-A and MAO-B isoforms, with Ki values ranging from 4 to 27 nM and 1.5 to 50 nM, respectively. acs.org For some of the most potent and selective compounds, enantioseparation was performed to evaluate the biological activity of individual stereoisomers. acs.org This revealed that the (−)-(S)-1 enantiomer had two-and-a-half times greater selectivity for MAO-B, while the (−)-(S)-4 enantiomer's selectivity for MAO-A tripled. acs.org

In another study, two new series of pyrazolobenzothiazine-based carbothioamides (3a–o and 4a–o) were synthesized and assessed for their MAO inhibitory capabilities. nih.gov Compound 3b emerged as a highly potent and selective MAO-A inhibitor with an IC50 value of 0.003 µM, which is approximately 1.5 times more potent than the standard inhibitor, clorgyline. nih.gov Conversely, compound 4d was identified as the most effective selective inhibitor of MAO-B, with an IC50 value of 0.02 µM. nih.gov The research suggested that the addition of various methylphenyl groups as substituents could enhance MAO-A inhibition. nih.gov

Furthermore, a series of 28 new 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated. nih.gov It was found that derivatives with a halogen substitution on the fifth position of the pyrazole ring were highly selective inhibitors of MAO-A. nih.gov Specifically, 3-(4-Fluorophenyl)-5-(4-chloro-phenyl)-N-allyl-4,5-dihydro-1H-pyrazole-1-carbothio-amide showed antidepressant activity, while 3-(4-fluorophenyl)-5-(4-chlorophenyl)-N-methyl-4,5-dihydro-1H-pyrazole-1-carbothioamide and 3-(4-fluoro-phenyl)-5-(4-bromophenyl)-N-ethyl-4,5-dihydro-1H-pyrazole-1-carbothioamide displayed anxiolytic effects. nih.gov

Table 1: MAO Inhibitory Activity of Selected Pyrazole Carbothioamide Analogues

Compound/Derivative Target Activity (IC50/Ki) Selectivity Reference
Compound 3b MAO-A IC50: 0.003 µM Selective for MAO-A nih.gov
Compound 4d MAO-B IC50: 0.02 µM Selective for MAO-B nih.gov
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles MAO-A Ki: 4 - 27 nM - acs.org
1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles MAO-B Ki: 1.5 - 50 nM - acs.org
Halogen-substituted 3-(4-fluorophenyl)-5-aryl-N-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamides MAO-A - High selectivity for MAO-A nih.gov

Other Reported Biological Activities

Beyond their effects on monoamine oxidase, 1H-pyrazole-1-carbothioamide analogues have demonstrated a spectrum of other significant biological activities. acs.org These heterocyclic compounds are utilized in the design of new, physiologically active medications. acs.orgnih.gov

Anticancer and Cytotoxic Activity: The pyrazoline core, often found in these analogues, has shown potential anticancer activity. acs.orgnih.gov Certain carbothioamide/carboxamide-based pyrazoline analogues have displayed potent cytotoxic effects against various cancer cell lines. acs.orgnih.gov For example, one analogue showed strong cytotoxicity against the MCF-7 breast cancer cell line with an IC50 value of 0.08 µM. acs.orgnih.gov In a separate study, novel pyrazole-1-carbothiohydrazide derivatives were synthesized and evaluated for their cytotoxic activities against liver and lung carcinoma cell lines. chemrxiv.org Compound 17 from this series was the most active, with IC50 values of 5.35 µM and 8.74 µM against liver and lung cancer cells, respectively, and exhibited low toxicity against normal lung fibroblast (MRC-5) cells. chemrxiv.org

Antimicrobial Activity: Several studies have highlighted the antibacterial and antifungal properties of pyrazole carbothioamide derivatives. acs.orgnih.gov A series of newly synthesized pyrazole carbothioamides were tested for their efficacy against fungal strains such as A. niger and A. flavus. nanobioletters.com Compounds 5c (3-(4-chlorophenyl)-5-(4-(dimethylamino)phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) and 5b (5-(4-(dimethylamino)phenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide) showed excellent inhibition against A. niger (MIC of 15 and 20 µg/mL) and A. flavus (MIC of 20 and 15 µg/mL). nanobioletters.com

Anti-inflammatory Activity: Pyrazole derivatives are known to act as potent anti-inflammatory agents, with many showing good selectivity for COX-2 inhibition. biointerfaceresearch.com Molecular docking studies on newly synthesized 1H-pyrazole-1-carbothioamide derivatives identified them as potential COX-2 inhibitors, suggesting their utility in treating inflammation. biointerfaceresearch.com

Other reported biological activities for this class of compounds include antiviral, antimalarial, antioxidant, and analgesic effects. acs.orgnih.gov

Table 2: Other Biological Activities of Pyrazole Carbothioamide Analogues

Activity Compound/Derivative Target/Assay Key Findings Reference
Anticancer Carbothioamide/carboxamide-based pyrazoline analog MCF-7 breast cancer cell line IC50: 0.08 µM acs.orgnih.gov
Anticancer Compound 17 (a pyrazole-1-carbothiohydrazide derivative) Liver and Lung carcinoma cell lines IC50: 5.35 µM (Liver), 8.74 µM (Lung) chemrxiv.org
Antifungal Compound 5c A. niger, A. flavus MIC: 15 µg/mL (A. niger), 20 µg/mL (A. flavus) nanobioletters.com
Antifungal Compound 5b A. niger, A. flavus MIC: 20 µg/mL (A. niger), 15 µg/mL (A. flavus) nanobioletters.com
Anti-inflammatory 1H-pyrazole-1-carbothioamide derivatives COX-2 Inhibition (Docking study) Promising results compared to celecoxib biointerfaceresearch.com

Structure Activity Relationships Sar and Rational Design for 1 Methyl 1h Pyrazole 3 Carbothioamide Derivatives

Correlating Structural Features with Biological Potency

The biological potency of 1-methyl-1H-pyrazole-3-carbothioamide derivatives is intricately linked to the nature and position of various substituents on the pyrazole (B372694) ring and the carbothioamide moiety. SAR studies have revealed that even minor structural modifications can lead to significant changes in activity.

For instance, in the context of anticancer activity, the introduction of different aryl groups at the N-1 position of the pyrazole ring has been shown to modulate the inhibitory effects on cancer cell lines. nih.gov Similarly, substitutions on the phenyl ring of N-phenyl pyrazole derivatives can influence their biological actions. Research on related pyrazole carboxamide derivatives as potential agents against A549 lung cancer cells indicated that lipophilicity plays a significant role, with compounds having LogP values in the range of 4.12-6.80 exhibiting inhibitory effects. nih.gov

In the realm of antimicrobial agents, the substitution pattern on the pyrazole core is critical. Studies on a series of pyrazole carbothioamide derivatives have demonstrated that the presence of specific substituents can enhance antibacterial and antifungal activities. nanobioletters.com For example, certain N,N-dimethylaminophenyl substituted pyrazole carbothioamides have shown potent inhibition against various bacterial and fungal species. nanobioletters.com The nature of the substituent on the carbothioamide nitrogen also plays a crucial role. For instance, replacing the hydrogen atoms of the -NH2 group with different alkyl or aryl groups can significantly alter the biological activity spectrum.

The following interactive table summarizes the general SAR trends observed for pyrazole carbothioamide derivatives based on various biological activities:

Structural Modification Position of Modification Observed Effect on Biological Activity Example of Activity
Aryl group substitutionN-1 of pyrazole ringModulation of potency; lipophilicity is a key factor.Anticancer nih.gov
Halogen substitutionPhenyl ring attached to pyrazoleCan enhance activity, potentially through improved binding or altered electronic properties.Antimicrobial nanobioletters.com
Alkyl/Aryl substitutionCarbothioamide nitrogenSignificant impact on potency and selectivity.Various biological activities
Introduction of bulky groupsVarious positionsCan either enhance or decrease activity depending on the target's steric requirements.Enzyme inhibition

Identification of Critical Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric elements have been identified as crucial for their biological activity.

The pyrazole ring itself serves as a fundamental scaffold, providing a rigid framework for the spatial orientation of other functional groups. The nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors, facilitating interactions with biological targets. globalresearchonline.net

The carbothioamide group (-C(=S)NH2) is another critical pharmacophoric feature. The sulfur atom can participate in various interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes. The NH2 group can act as a hydrogen bond donor. The planarity and electronic properties of this group are often essential for binding to target proteins.

Key pharmacophoric features often include:

A central heterocyclic scaffold (the pyrazole ring).

A hydrogen bond donor/acceptor system (the carbothioamide group).

Hydrophobic regions (aryl or alkyl substituents).

Computational-Aided Design for Lead Optimization

In modern drug discovery, computational methods play an indispensable role in the rational design and optimization of lead compounds. For derivatives of this compound, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) studies are employed to predict and understand their interactions with biological targets.

Molecular docking simulations are used to predict the binding orientation and affinity of a ligand within the active site of a target protein. nih.gov This allows researchers to visualize the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the binding process. For example, docking studies of pyrazole derivatives into the active sites of enzymes like cyclooxygenase (COX) or monoamine oxidases (MAO) have provided insights into their inhibitory mechanisms. nih.govbiointerfaceresearch.com By understanding these binding modes, medicinal chemists can design new derivatives with modifications aimed at enhancing these interactions and, consequently, improving potency.

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a set of molecules with known activities, QSAR models can identify the physicochemical properties (e.g., lipophilicity, electronic parameters, steric factors) that are most influential for the desired biological effect. These models can then be used to predict the activity of virtual or newly synthesized compounds, thereby prioritizing the synthesis of the most promising candidates.

The iterative process of computational design, chemical synthesis, and biological evaluation allows for a more focused and efficient lead optimization process. This approach has been successfully applied to various classes of pyrazole derivatives to develop potent and selective inhibitors for a range of therapeutic targets. nih.gov For instance, in the development of anticancer agents, computational modeling has helped in designing pyrazole-based compounds that can effectively bind to the minor groove of DNA. nih.govacs.org

Applications in Material Science and Other Interdisciplinary Domains

Corrosion Inhibition Studies

Pyrazole (B372694) derivatives are recognized for their effectiveness as corrosion inhibitors for various metals, especially in acidic environments. researchgate.netnih.gov Their efficacy is largely attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic pyrazole ring, which facilitate strong adsorption onto metal surfaces, thereby creating a protective barrier against corrosive agents. researchgate.netnih.gov While direct studies on 1-methyl-1H-pyrazole-3-carbothioamide are not extensively documented in publicly available research, the behavior of similar pyrazole carbothioamide compounds provides a strong indication of its potential inhibitory properties.

The primary mechanism of corrosion inhibition by organic compounds like pyrazole derivatives involves their adsorption onto the metal surface. researchgate.net This adsorption can occur through two main types of interactions: physisorption and chemisorption.

Physisorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is typically positively charged, and the inhibitor can interact with it through protonated heteroatoms or via electrostatic attraction to anions of the corrosive medium that have been adsorbed onto the metal surface.

Chemisorption , a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. nih.gov For pyrazole derivatives, the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the pyrazole ring, can be donated to the vacant d-orbitals of the metal atoms. nih.gov This results in the formation of a stable, protective film on the metal surface.

The adsorption of pyrazole inhibitors on steel surfaces has been found to follow the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface. researchgate.netnih.gov The mode of adsorption is influenced by factors such as the chemical structure of the inhibitor, the nature of the metal surface, the temperature, and the composition of the corrosive medium. For pyrazole carbothioamide compounds, a mixed-type adsorption involving both physisorption and chemisorption is often observed. nih.gov

The free energy of adsorption (ΔG°ads) is a key parameter in understanding the adsorption mechanism. Values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Studies on related pyrazole derivatives have shown ΔG°ads values that point towards a significant contribution from chemisorption. springerprofessional.de

Electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are crucial for evaluating the performance of corrosion inhibitors. nih.govnih.gov These methods provide quantitative data on the inhibition efficiency and offer insights into the mechanism of inhibition.

Potentiodynamic Polarization (PDP) studies on various pyrazole derivatives have demonstrated that they typically act as mixed-type inhibitors. nih.govspringerprofessional.de This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The addition of the inhibitor to the corrosive solution leads to a decrease in the corrosion current density (icorr) and a shift in the corrosion potential (Ecorr). A significant decrease in icorr is indicative of effective corrosion inhibition.

The inhibition efficiency (IE%) can be calculated from the PDP data using the following equation:

IE% = [(icorr(uninhibited) - icorr(inhibited)) / icorr(uninhibited)] x 100

Studies on analogous pyrazole compounds have reported inhibition efficiencies exceeding 90% at optimal concentrations. nih.gov

Electrochemical Impedance Spectroscopy (EIS) provides information about the resistance of the metal-solution interface. In a typical EIS experiment for a corroding system, the Nyquist plot for an uninhibited solution shows a single semicircle, indicating that the corrosion process is primarily controlled by charge transfer. Upon the addition of a pyrazole inhibitor, the diameter of the semicircle increases, signifying an increase in the charge transfer resistance (Rct). researchgate.net This increase in Rct is attributed to the formation of a protective film by the inhibitor on the metal surface, which impedes the charge transfer process.

The inhibition efficiency can also be calculated from the EIS data:

IE% = [(Rct(inhibited) - Rct(uninhibited)) / Rct(inhibited)] x 100

The decrease in the double-layer capacitance (Cdl) values in the presence of the inhibitor further supports the adsorption of the inhibitor molecules on the metal surface, as they displace water molecules and other ions from the surface.

The following interactive data tables summarize typical electrochemical parameters obtained from studies on pyrazole derivatives, which can be considered indicative of the potential performance of this compound.

Table 1: Potentiodynamic Polarization Data for a Pyrazole Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480120075125-
1 x 10⁻⁵-4753007812075.0
5 x 10⁻⁵-4701508011887.5
1 x 10⁻⁴-465908211592.5
5 x 10⁻⁴-460608511295.0

Table 2: Electrochemical Impedance Spectroscopy Data for a Pyrazole Derivative on Mild Steel in 1 M HCl

Inhibitor Concentration (M)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50150-
1 x 10⁻⁵20010075.0
5 x 10⁻⁵4508088.9
1 x 10⁻⁴7006592.9
5 x 10⁻⁴9505094.7

These data illustrate the general trend of increasing inhibition efficiency with increasing inhibitor concentration, a characteristic feature of effective corrosion inhibitors.

Q & A

Q. What are the standard synthetic routes for 1-methyl-1H-pyrazole-3-carbothioamide, and how are the products characterized?

The compound is typically synthesized via cyclocondensation reactions. For example, derivatives are prepared by reacting substituted phenyl hydrazines with β-ketothioamides under reflux in ethanol for 3–4 hours. Characterization involves 1H NMR (to confirm proton environments, e.g., methyl and carbothioamide groups), IR spectroscopy (to identify C=S stretches at ~1200–1250 cm⁻¹), and ESI-MS (to confirm molecular ion peaks). Quantitative yields are achieved using ethanol as a solvent due to its polarity and boiling point .

Q. What experimental conditions optimize the synthesis of pyrazole-carbothioamide derivatives?

Key parameters include:

  • Solvent selection : Ethanol is preferred for its ability to dissolve both polar and non-polar intermediates while enabling reflux at ~78°C.
  • Reaction time : 3–4 hours under reflux ensures complete cyclization.
  • Catalyst-free conditions : Avoids side reactions, as seen in the synthesis of antiproliferative derivatives .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates pure products .

Advanced Research Questions

Q. How can molecular docking studies guide the design of this compound derivatives for enhanced biological activity?

Docking against target proteins (e.g., human DHFR, PDB: 1KMS) identifies critical interactions:

  • Hydrogen bonding : The carbothioamide group often forms H-bonds with residues like Arg28 and Asp26.
  • Hydrophobic interactions : Methyl and aryl substituents occupy hydrophobic pockets (e.g., Phe31 in DHFR).
  • Scoring metrics : Derivatives with docking scores <−8.5 kcal/mol (e.g., compound 4r in Table 1) show stronger binding than reference drugs like doxorubicin (−7.2 kcal/mol) .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance antiproliferative activity by 2–3 fold compared to electron-donating groups.
  • Crystallographic validation : Use SHELX programs to resolve crystal structures and confirm conformational stability. Hydrogen-bonding patterns (e.g., graph set analysis) explain variations in solubility and membrane permeability .
  • In vitro assays : Validate docking predictions with cytotoxicity tests (e.g., MTT assay on HeLa cells) to correlate computational and experimental IC₅₀ values .

Q. What strategies improve the pharmacokinetic profile of pyrazole-carbothioamide derivatives?

  • Bioisosteric replacement : Substitute the carbothioamide (–C(S)NH₂) with carboxamide (–C(O)NH₂) to enhance solubility while retaining hydrogen-bonding capacity.
  • Prodrug design : Introduce ester moieties (e.g., ethyl groups) to increase lipophilicity and blood-brain barrier penetration, as demonstrated in related pyrrole-carboxamide derivatives .
  • Metabolic stability : Use microsomal assays to identify vulnerable sites (e.g., methyl groups prone to oxidation) and introduce fluorine atoms to block metabolism .

Methodological Guidance

Q. How to analyze hydrogen-bonding networks in pyrazole-carbothioamide crystals?

  • Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s formalism to predict packing efficiency.
  • SHELXL refinement : Refine crystallographic data to <0.05 Å resolution, ensuring accurate bond length/angle measurements.
  • Mercury software : Visualize intermolecular interactions (e.g., π-π stacking between pyrazole rings) to rationalize melting points and stability .

Q. What computational tools validate synthetic intermediates?

  • Gaussian 09 : Optimize geometries at the B3LYP/6-31G* level to predict NMR chemical shifts (δ) within ±0.3 ppm of experimental values.
  • AutoDock Vina : Screen derivatives against mutant targets (e.g., drug-resistant DHFR) to prioritize synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.